1-(Bromomethyl)-3-cyclobutylidenecyclobutane

Description

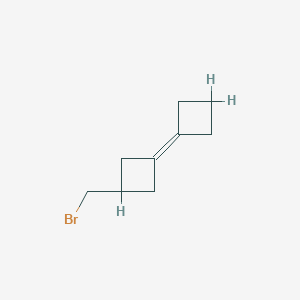

1-(Bromomethyl)-3-cyclobutylidenecyclobutane (molecular formula: C₈H₁₃Br) is a brominated cyclobutane derivative featuring a cyclobutylidene group (a strained cyclobutene ring) and a bromomethyl substituent. Its SMILES notation (C1CC1C2CC(C2)CBr) and InChI key (QGZMBLPHXITEQW-UHFFFAOYSA-N) highlight its bicyclic structure with a bromine atom on the methyl group .

Properties

IUPAC Name |

1-(bromomethyl)-3-cyclobutylidenecyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRSWXLHOXNIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC(C2)CBr)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-cyclobutylidenecyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutylidene derivatives using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-cyclobutylidenecyclobutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted cyclobutylidene derivatives.

- Oxidation reactions produce carbonyl-containing compounds.

- Reduction reactions result in the formation of methyl-substituted cyclobutylidene derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)-3-cyclobutylidenecyclobutane has diverse applications across several scientific domains:

Chemistry

- Intermediate in Synthesis : Used in the preparation of complex organic molecules and polymers. Its reactivity allows for various substitution and addition reactions, making it a valuable building block in organic synthesis.

Biology

- Biological Activity : Investigated for potential antimicrobial and anticancer properties. The compound's structure allows it to participate in biochemical pathways, potentially leading to the development of new therapeutic agents.

Medicine

- Drug Development : Explored as a precursor for pharmaceuticals, particularly in creating compounds that target specific biological pathways. Its reactivity towards nucleophiles and electrophiles opens avenues for drug design.

Industry

- Production of Specialty Chemicals : Utilized in manufacturing materials with unique properties, including those used in advanced materials science applications such as organic semiconductors.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various brominated compounds similar to this compound. Results indicated that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria, suggesting potential uses in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that certain derivatives of brominated cyclobutanes showed significant cytotoxicity. This suggests that this compound could be a candidate for further investigation into anticancer therapies.

Case Study 3: Neuropharmacological Effects

Research on structurally related compounds indicated potential modulation of neurotransmitter systems. Compounds with similar frameworks have been reported to influence dopamine and serotonin levels, warranting further exploration into their neuropharmacological effects.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclobutylidenecyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-(Bromomethyl)-3-cyclobutylidenecyclobutane and related compounds:

Key Observations:

- Cyclobutylidene vs. Cyclobutane: The target compound’s cyclobutylidene group introduces significant ring strain compared to non-unsaturated analogs like 1-(bromomethyl)-3-ethoxycyclobutane. This strain may enhance reactivity in cycloaddition or polymerization reactions.

- Substituent Effects: The ethoxy group in 1-(bromomethyl)-3-ethoxycyclobutane increases polarity and boiling point compared to non-oxygenated analogs. In contrast, the dihalogenated 1-bromo-3-chlorocyclobutane may exhibit stronger intermolecular interactions due to dual electronegative substituents .

- Linear vs. Cyclic Bromoalkanes : Linear 1-Bromo-3-Methylbutane lacks ring strain, making it more stable but less reactive in strain-driven reactions compared to cyclic derivatives .

Physical Properties and Hazards

- Boiling Points and Density: The ethoxy-substituted analog has a higher predicted boiling point (199.8°C) than linear bromoalkanes, likely due to increased polarity . Data for the target compound is unavailable, but its bicyclic structure may reduce volatility compared to monocyclic derivatives.

- Toxicity and Handling : Brominated compounds generally require careful handling. For instance, 1-Bromo-3-Methylbutane is classified as a flammable liquid (UN2341), suggesting similar hazards for the target compound .

Biological Activity

1-(Bromomethyl)-3-cyclobutylidenecyclobutane is a compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

The synthesis of this compound typically involves bromination processes. The compound can be synthesized through the bromination of cyclobutylidene derivatives using bromine or other brominating agents under controlled conditions, often in inert solvents like dichloromethane or chloroform.

Key Reaction Types:

- Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

- Oxidation Reactions: The compound can be oxidized to yield carbonyl compounds.

- Reduction Reactions: Reduction can lead to the formation of methyl-substituted derivatives.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and as a precursor for bioactive compounds. Its biological mechanisms are primarily attributed to the reactivity of the bromomethyl group, which allows it to engage in diverse nucleophilic substitution reactions.

The compound's mechanism of action involves its interaction with biological targets through substitution and addition reactions. The reactivity of the bromomethyl group facilitates these interactions, potentially leading to the formation of biologically active derivatives.

Applications in Medicine and Industry

This compound is being explored for its potential applications in various fields:

- Pharmaceutical Development: As a building block for synthesizing new drugs.

- Chemical Synthesis: Used as an intermediate in creating complex organic molecules and polymers.

- Specialty Chemicals Production: Employed in producing unique materials with distinct properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(Bromomethyl)-3-cyclobutylidenecyclobutane, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis likely involves bromination of a cyclobutane precursor. For analogous brominated cyclobutane derivatives (e.g., 3-(Trifluoromethyl)benzyl bromide), halogenation reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media are effective . Optimize reaction temperature (0–25°C) and stoichiometric ratios to minimize side reactions (e.g., ring-opening). Purification via column chromatography (hexane/ethyl acetate) is recommended, with yield monitored by GC-MS or NMR .

Q. How can spectroscopic techniques (NMR, IR) confirm the molecular structure and regiochemistry of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the bromomethyl (-CH2Br) group via characteristic splitting patterns (e.g., triplet for -CH2Br at δ ~3.5 ppm) and cyclobutylidene protons (δ ~5.0–6.0 ppm for strained alkene protons) .

- IR Spectroscopy : Confirm C-Br stretching vibrations at ~550–650 cm⁻¹ and alkene C=C stretches near 1650 cm⁻¹ .

- X-ray Crystallography : Resolve spatial arrangement of the cyclobutylidene ring and bromomethyl group for absolute configuration .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The bromomethyl group acts as an electrophilic site, while the cyclobutylidene ring’s strain (~110 kJ/mol for cyclobutane) enhances reactivity. Perform kinetic studies using varying nucleophiles (e.g., NaI in acetone) to assess SN2 vs. SN1 pathways. Monitor intermediates via DFT calculations (e.g., Gaussian 16) to identify transition states and activation energies . Contrast with less strained analogs (e.g., 1-Bromobutane) to quantify strain effects .

Q. How does computational modeling predict the stability and thermal decomposition pathways of this compound?

- Methodology : Use quantum mechanical methods (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) and identify weak points (e.g., C-Br or strained C-C bonds). Simulate thermal degradation (e.g., 100–200°C) via molecular dynamics to predict decomposition products (e.g., cyclobutene derivatives or HBr release) . Validate predictions using TGA-DSC and GC-MS .

Q. What strategies mitigate competing ring-opening reactions during functionalization of the cyclobutylidene moiety?

- Methodology : Stabilize the cyclobutylidene ring by introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce strain. Use low-temperature (-78°C) lithiation or Grignard reactions to minimize ring-opening. Monitor reaction progress via in-situ FTIR to detect intermediates .

Contradictions and Limitations

- Synthetic Challenges : While bromination methods are well-established for simpler cyclobutanes , the steric hindrance in this compound may necessitate alternative reagents (e.g., PBr3 with DMAP catalysis).

- Safety Considerations : Handle with extreme caution due to lachrymatory and toxic properties. Use fume hoods and PPE, as outlined in safety protocols for similar brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.